Z-N-Me-Aib-OH
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Overview
Description
Z-N-Me-Aib-OH, also known as Z-N,2-Dimethylalanine, is a synthetic derivative of the naturally occurring amino acid α-aminoisobutyric acid. It is a non-proteinogenic amino acid, meaning it is not one of the 20 standard building blocks of proteins found in living organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-N-Me-Aib-OH can be synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically starts with the protection of the amino group using a benzyl protecting group (Z-group). The protected amino acid is then subjected to methylation reactions to introduce the methyl groups at the α-carbon position. The final step involves the deprotection of the carboxylic acid group to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Z-N-Me-Aib-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Z-N-Me-Aib-OH has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, influencing the properties of the resulting peptides.
Enzyme Inhibition: Some studies suggest that this compound may act as an inhibitor of certain enzymes, making it valuable for studying enzyme function and developing new drugs.
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing peptide-based therapeutics.
Mechanism of Action
The mechanism of action of Z-N-Me-Aib-OH involves its incorporation into peptide chains during solid-phase peptide synthesis. The Z-protecting group ensures the amino group remains unreactive during chain elongation and can be selectively removed later to allow further peptide bond formation. This mechanism allows for the precise construction of peptide sequences with desired properties .
Comparison with Similar Compounds
Similar Compounds
- Z-Gly-OH
- Z-Hyp-OH
- Z-Aib-OH
- 2-Aminoisobutyric acid
- α-(Methylamino)isobutyric acid
- Fmoc-N-Me-Aib-OH
- 6-(Dimethylamino)purine
- (Z)-Metominostrobin
- Fmoc-Aib-OH
Uniqueness
Z-N-Me-Aib-OH is unique due to its specific methylation pattern and the presence of the Z-protecting group. This combination allows for the synthesis of peptides with distinct properties, making it a valuable tool in peptide synthesis and drug development .
Properties
IUPAC Name |
2-methyl-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,11(15)16)14(3)12(17)18-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDSXBNEBTVGTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352947 |
Source
|
Record name | Z-N-Me-Aib-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144332-60-5 |
Source
|
Record name | N,2-Dimethyl-N-[(phenylmethoxy)carbonyl]alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144332-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Z-N-Me-Aib-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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